Antifungal Potency Against Rhizoctonia solani: Direct Head-to-Head Comparison with Commercial SDHI Fungicides
The thiazole-5-carboxamide derivative IIIe demonstrates an in vitro EC50 value of 0.009 mg/L against Rhizoctonia solani. This represents a 4.3-fold improvement over thifluzamide (EC50 = 0.039 mg/L), a 205-fold improvement over boscalid (EC50 = 1.849 mg/L), a 5.4-fold improvement over fluxapyroxad (EC50 = 0.049 mg/L), and a 16.2-fold improvement over carboxin (EC50 = 0.146 mg/L). The activity of IIIe is comparable to the novel SDHI fungicide flubeneteram (EC50 = 0.008 mg/L) [1].
| Evidence Dimension | In vitro antifungal EC50 against Rhizoctonia solani |
|---|---|
| Target Compound Data | 0.009 mg/L (derivative IIIe) |
| Comparator Or Baseline | Thifluzamide: 0.039 mg/L; Boscalid: 1.849 mg/L; Fluxapyroxad: 0.049 mg/L; Carboxin: 0.146 mg/L; Flubeneteram: 0.008 mg/L |
| Quantified Difference | 4.3× more potent than thifluzamide; 205× more potent than boscalid; 5.4× more potent than fluxapyroxad; 16.2× more potent than carboxin |
| Conditions | In vitro mycelial growth inhibition assay; R. solani culture; SDH inhibition confirmed via enzymatic assay |
Why This Matters
For agrochemical procurement, this data identifies the thiazole-5-carboxamide scaffold as a privileged chemotype for developing next-generation SDHI fungicides with significantly enhanced field potency against resistant strains.
- [1] Yan Z, et al. Discovery of Thiazole-5-Carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2025. View Source
